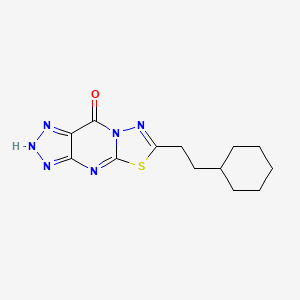

6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one

描述

DS-4574 是一种主要用于治疗超敏反应的肽白三烯受体拮抗剂。 它在稳定肥大细胞和抑制炎症细胞释放化学介质方面显示出巨大潜力 。 该化合物的分子式为 C13H16N6OS,分子量为 304.37 g/mol .

准备方法

合成路线和反应条件

DS-4574 的合成涉及多个步骤。其中一个关键步骤包括将前体化合物与浓缩的乙醇水性氢氧化铵反应,得到 7-氨基-6-硝基化合物。 然后,使用二恶烷-水混合物中的锡和盐酸还原该中间体,得到 6,7-二氨基衍生物 .

工业生产方法

DS-4574 的工业生产方法没有得到广泛的记录。 该合成可能涉及在适当的修改下扩大实验室程序,以确保安全、效率和成本效益。

化学反应分析

反应类型

DS-4574 会发生各种化学反应,包括:

还原反应: 还原反应在 DS-4574 的合成中至关重要,特别是在将硝基转化为氨基的过程中.

取代反应: 该化合物可以发生取代反应,特别是涉及其官能团。

常用试剂和条件

用于合成和反应 DS-4574 的常用试剂包括:

主要生成物

从涉及 DS-4574 的反应中形成的主要产物包括导致最终肽白三烯受体拮抗剂的各种中间体。

科学研究应用

Synthesis of DS-4574

The synthesis of DS-4574 involves a multi-step process that typically includes the reaction of hydrazonoyl halides with various precursors to form the desired heterocyclic structure. The compound's synthesis has been documented in several studies, highlighting its formation through reactions that yield high-purity products suitable for biological testing .

Biological Activities

Antiallergic Activity

DS-4574 has been investigated for its antiallergic properties. Research indicates that it exhibits significant antiallergic effects in animal models. A study conducted by Aibara et al. demonstrated that DS-4574 effectively reduced allergic responses in rats, suggesting its potential as a therapeutic agent for allergic conditions .

Antitumor Activity

In addition to its antiallergic properties, DS-4574 has shown promising results in antitumor activity. A study evaluating various derivatives of thiadiazole and triazole compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its efficacy against these cancer types .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of DS-4574:

- Antiallergic Efficacy : In a controlled study on rats, DS-4574 was administered to evaluate its impact on histamine release and other markers of allergic response. Results showed a statistically significant reduction in allergic symptoms compared to control groups .

- Cytotoxicity Testing : Various derivatives of DS-4574 were tested against different cancer cell lines. The compound demonstrated an IC50 value of 2.94 µM against HepG2 cells, indicating potent cytotoxicity and suggesting further development as an anticancer agent .

作用机制

DS-4574 通过拮抗肽白三烯受体,特别是半胱氨酰白三烯受体 1 (CysLT1) 来发挥其作用。 这种作用抑制白三烯的结合,白三烯是炎症介质,从而减少炎症和超敏反应 。 此外,DS-4574 可稳定肥大细胞,防止组胺和其他介质的释放 .

相似化合物的比较

类似化合物

色甘酸二钠: 另一种用于类似应用的肥大细胞稳定剂.

LY171883: 一种具有可比作用的肽白三烯拮抗剂.

西咪替丁: 一种组胺 H2 受体拮抗剂,用于研究比较.

DS-4574 的独特性

DS-4574 的独特性在于它既是肽白三烯拮抗剂又是肥大细胞稳定剂。 这种双重功能使其在治疗涉及白三烯介导和组胺介导途径的疾病方面特别有效 .

生物活性

The compound 6-(2-cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one , commonly referred to as DS-4574, has garnered attention in pharmacological research due to its promising biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of DS-4574 involves several steps starting from 1,3,4-thiadiazol-5-amines. The compound can be synthesized through cyclocondensation reactions that yield various derivatives with potential biological activities. The structural characteristics of this compound allow for diverse interactions with biological targets.

Antiallergic Properties

DS-4574 has been identified as a potent antiallergic agent . It functions primarily as a leukotriene D4 receptor antagonist and an orally active mast cell stabilizer . These properties suggest its utility in treating allergic responses by inhibiting the release of inflammatory mediators from mast cells and blocking leukotriene receptors.

- Mechanism of Action : The dual mechanism of action involves stabilizing mast cells to prevent degranulation and blocking leukotriene receptors to mitigate allergic inflammation .

Cytotoxic Activity

Research has shown that derivatives of the thiadiazolo-triazolo-pyrimidinone structure exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation. The presence of specific moieties in the structure enhances lipophilicity and biological target interaction .

Comparative Biological Activity Table

Case Studies

Several studies have evaluated the biological activity of DS-4574 and its derivatives:

- Antiallergic Activity Study : A study demonstrated that DS-4574 effectively inhibited mast cell degranulation in vitro and reduced allergic responses in animal models. The results indicated a significant decrease in histamine release compared to controls .

- Cytotoxicity Evaluation : In another investigation focusing on the cytotoxic effects against cancer cell lines, derivatives based on the thiadiazolo-triazolo structure showed promising results with IC50 values indicating substantial antitumor activity. For example, one derivative exhibited an IC50 value of 29 µM against HeLa cells .

属性

IUPAC Name |

11-(2-cyclohexylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIFEXZWAKYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152096 | |

| Record name | DS 4574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118314-35-5 | |

| Record name | DS 4574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118314355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DS 4574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。